4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a 2-methylpropanoate ester. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate typically involves the formation of the tetrazole ring followed by esterification. One common method involves the reaction of 4-(1H-tetrazol-1-yl)phenylamine with 2-methylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: 4-(1H-tetrazol-1-yl)phenyl 2-methylpropanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development due to its bioisosteric properties, which can enhance the pharmacokinetic profiles of drugs.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate involves its interaction with various molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole: Similar structure but with a triazole ring instead of a tetrazole ring.
4-(1H-1,2,4-triazol-1-yl)phenol: Contains a triazole ring and a phenol group instead of an ester.
Uniqueness
4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate is unique due to its combination of a tetrazole ring and an ester group, which imparts specific chemical and biological properties. The tetrazole ring enhances its ability to interact with biological targets, while the ester group can be hydrolyzed to release the active compound in a controlled manner .
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C11H12N4O2/c1-8(2)11(16)17-10-5-3-9(4-6-10)15-7-12-13-14-15/h3-8H,1-2H3 |
InChI Key |
CVGBZFSUDOEPSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
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